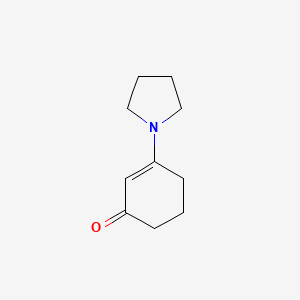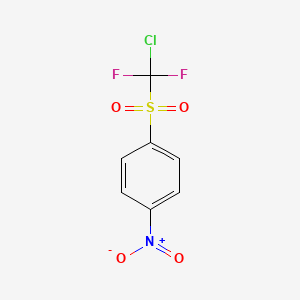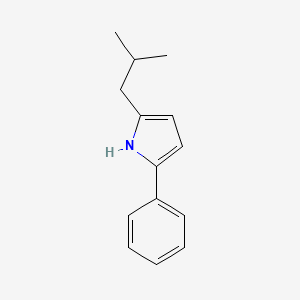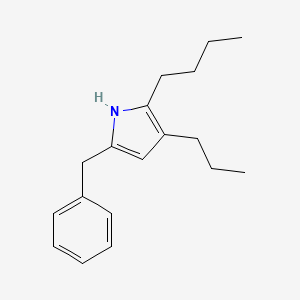![molecular formula C21H29N B6335806 2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole CAS No. 1422518-53-3](/img/structure/B6335806.png)
2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole (abbreviated as 2B-CDDP) is a cyclic polycyclic aromatic hydrocarbon (PAH) molecule with a unique structure. It is a member of the polycyclic aromatic hydrocarbon family, which are compounds composed of multiple aromatic rings. 2B-CDDP has been studied for its potential applications in fields such as organic synthesis, drug development, and materials science.
Mechanism of Action
2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole has been studied for its potential as an organic catalyst. It is capable of activating a variety of substrates, such as aldehydes, ketones, and amines. This activation is believed to be due to the presence of the cyclododecapyrrole group, which is capable of forming a strong bond with the substrate.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in drug development. It has been shown to possess anti-inflammatory and anti-cancer properties, as well as being able to inhibit the growth of certain bacteria. In addition, this compound has been studied for its potential to modulate the activity of certain enzymes, such as cytochrome P450.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole in laboratory experiments is its stability. It is a relatively stable compound and is not easily degraded by heat or light. In addition, this compound is soluble in a variety of organic solvents, making it easy to use in a variety of experiments. However, this compound is not soluble in water, which can limit its use in some experiments.
Future Directions
Future research on 2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole could focus on its potential applications in drug development. In particular, further research could be conducted on its potential to modulate the activity of certain enzymes, such as cytochrome P450. Additionally, further research could be conducted on its potential to be used as an organic catalyst for the synthesis of a variety of compounds. Finally, research could be conducted on the potential of this compound to be used as a building block for the synthesis of polymers and other materials.
Synthesis Methods
2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole can be synthesized using a variety of methods. The most common approach is a multi-step synthesis process involving the use of a palladium-catalyzed cross-coupling reaction. This method involves the reaction of two aromatic compounds, one containing a benzyl group, and the other containing a cyclododecapyrrole group. The reaction produces a single this compound molecule. Other methods for synthesizing this compound include the use of a Grubbs catalyst, the use of a Suzuki-Miyaura reaction, and the use of a Heck reaction.
Scientific Research Applications
2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole has been studied for its potential applications in organic synthesis and materials science. It has been used as a building block for synthesizing a variety of other compounds, such as polycyclic aromatic compounds and heterocyclic compounds. It has also been used as a starting material for the synthesis of polymers and other materials.
properties
IUPAC Name |
2-benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N/c1-2-4-6-11-15-21-19(14-10-5-3-1)17-20(22-21)16-18-12-8-7-9-13-18/h7-9,12-13,17,22H,1-6,10-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYVGWAWLHWONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)C=C(N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)

![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)



![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)
![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)

![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)
![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)